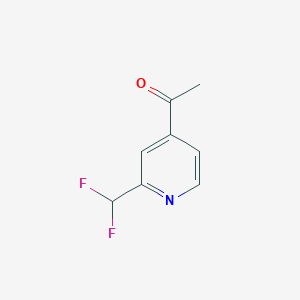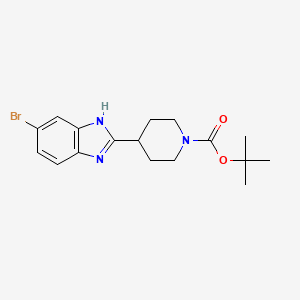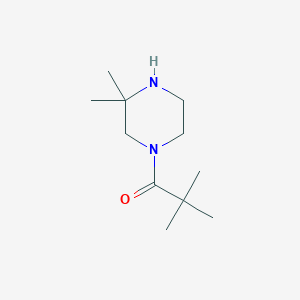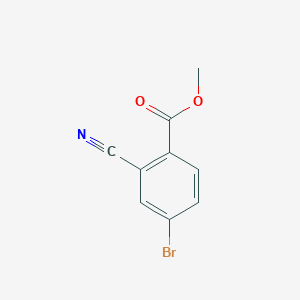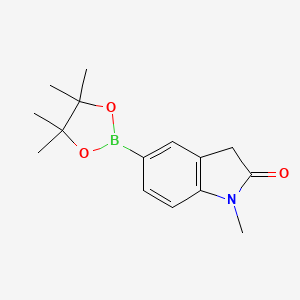
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Übersicht
Beschreibung
“1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one” is a chemical compound . It is also known as 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . The empirical formula of this compound is C10H17BN2O2 .
Chemical Reactions Analysis
This compound can be used for Suzuki-Miyaura cross-coupling reactions . It can also participate in transesterification reactions .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 59-64 °C . Its molecular weight is 208.07 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- This compound, as a boric acid ester intermediate with benzene rings, has been synthesized and structurally analyzed. The synthesis involves a three-step substitution reaction, and the structures are confirmed using FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses using X-ray diffraction and density functional theory (DFT) show that the molecular structures are consistent with the crystal structures obtained through X-ray diffraction. Furthermore, the molecular electrostatic potential and frontier molecular orbitals are investigated, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Vibrational Properties and Spectroscopy
- The title compound and its derivatives have been synthesized and characterized by spectroscopy (FT-IR, NMR, and MS). Single crystal X-ray diffraction confirms their structures, and DFT calculations are used for comparative analysis of spectroscopic data (UV-Visible, NMR), geometrical parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and natural bond orbital (NBO) analysis. This provides valuable insight into the vibrational properties and spectroscopic behavior of these compounds (Wu et al., 2021).
Application in Fluorescent Probes
- This compound has been used in the synthesis of novel near-infrared indole carbazole borate fluorescent probes. The process involves electrophilic substitution reaction, Vilsmeier reaction, bromination reaction, and coupling reaction with Bis(pinacolato) diboron from Carbazole. This results in a novel near-infrared fluorescence probe of carbazole borate ester including indole, characterized by NMR and IR, indicating potential applications in the development of new fluorescent probes (You-min, 2014).
Synthesis of Biologically Active Compounds
- The compound has been utilized in the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. This demonstrates its potential as a building block for synthesizing silicon-based drugs and odorants, showing its versatility in organic synthesis and potential pharmaceutical applications (Büttner et al., 2007).
Antibacterial, Antifungal, and Anti-tubercular Agents
- Derivatives of the title compound have been synthesized and screened for anti-bacterial, anti-fungal, and anti-tubercular activity. This highlights its role in the development of new therapeutic agents, particularly in the treatment of various infectious diseases (Akhaja & Raval, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in the borylation of alkylbenzenes .
Mode of Action
The compound likely interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The result is the formation of pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process is part of a larger set of reactions that contribute to the synthesis of complex organic molecules.
Pharmacokinetics
Similar compounds are known to have a boiling point of around 3556±250 °C , which may influence their bioavailability.
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate . This is a valuable intermediate in organic synthesis, particularly in the creation of pharmaceuticals and other complex organic molecules.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the borylation reaction it participates in requires the presence of a palladium catalyst . Additionally, the reaction is typically carried out at room temperature , suggesting that temperature is an important factor in the compound’s activity.
Eigenschaften
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(8-11)9-13(18)17(12)5/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFPFGIDECTAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729378 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220696-38-7 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427297.png)
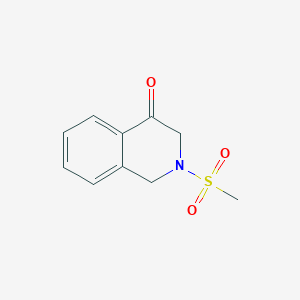

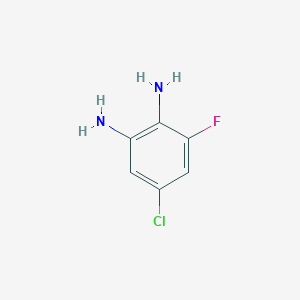
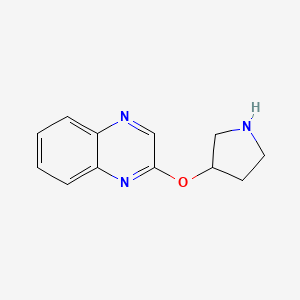
![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)
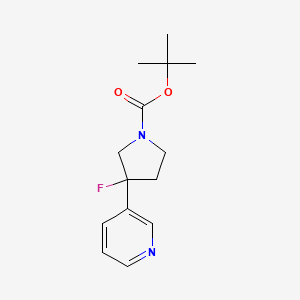
![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)
